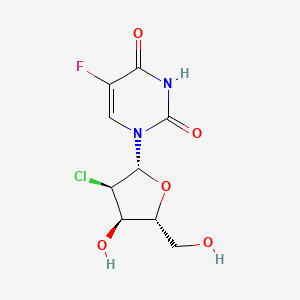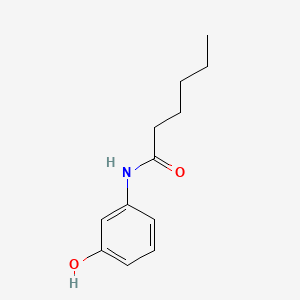![molecular formula C25H20N2O B14646715 [3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone CAS No. 53619-05-9](/img/structure/B14646715.png)
[3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-ylmethanone is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound features a unique structure that includes a pyrrole ring, a benzoquinoline moiety, and a phenylmethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-ylmethanone) typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the benzoquinoline core, followed by the introduction of the pyrrole ring through a cyclization reaction. The final step often involves the addition of the phenylmethanone group via a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
- Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.
- Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various substituents.
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
- Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
- Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
- Reduction: Alcohol derivatives of the original compound.
- Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-ylmethanone) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyrrole and benzoquinoline moieties allows for interactions with nucleophilic and electrophilic sites in biological molecules. These interactions can lead to changes in cellular pathways, influencing processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds::
- 3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-ylmethanol): This compound differs by having a hydroxyl group instead of a carbonyl group.
- 3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-ylethanone): This compound has an ethyl group instead of a methyl group.
Uniqueness: The unique combination of the pyrrole, benzoquinoline, and phenylmethanone groups in 3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-ylmethanone) imparts distinct chemical properties that are not found in its similar compounds. These properties include specific reactivity patterns and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
53619-05-9 |
|---|---|
Formule moléculaire |
C25H20N2O |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
[3-(1-methylpyrrol-2-yl)-3H-benzo[f]quinolin-4-yl]-phenylmethanone |
InChI |
InChI=1S/C25H20N2O/c1-26-17-7-12-23(26)24-16-14-21-20-11-6-5-8-18(20)13-15-22(21)27(24)25(28)19-9-3-2-4-10-19/h2-17,24H,1H3 |
Clé InChI |
DNDITHVOJVAIRV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C2C=CC3=C(N2C(=O)C4=CC=CC=C4)C=CC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


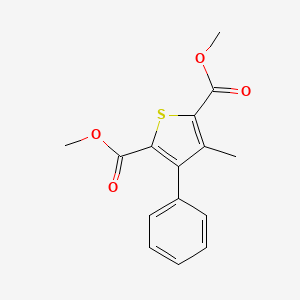
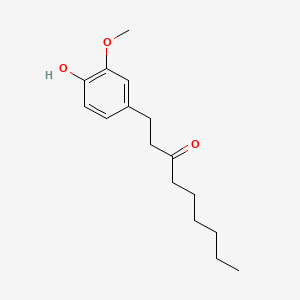
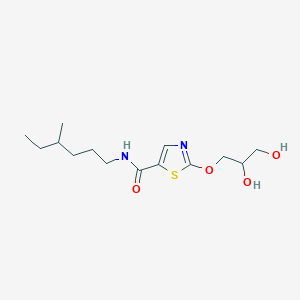
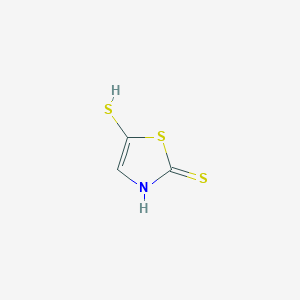

![1H-Imidazole-4-carboxaldehyde, 2-[(phenylmethyl)thio]-1-(2-propenyl)-](/img/structure/B14646656.png)
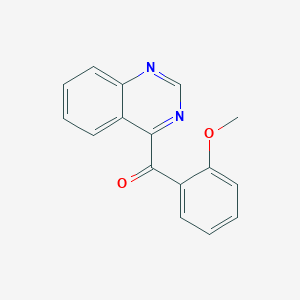



![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14646685.png)
